molecular formula C15H20FNO4 B12499115 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid CAS No. 1822582-39-7

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Cat. No.: B12499115
CAS No.: 1822582-39-7
M. Wt: 297.32 g/mol
InChI Key: JYPLRFOLNJICIF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid , reflecting its absolute configuration, functional groups, and substituent positions. The name decomposes as follows:

  • Stereodescriptor (S): Denotes the counterclockwise (sinister) spatial arrangement at the chiral α-carbon (C2).
  • tert-Butoxycarbonyl (Boc): A carbamate protecting group attached to the amine at C2.
  • 4-(4-fluorophenyl): A para-fluorinated benzene ring connected via a three-carbon chain to the carboxylic acid.

Systematic identifiers include:

Property Value Source
CAS Registry Number 942065-50-1
Molecular Formula C₁₅H₂₀FNO₄
SMILES Notation O=C(OC(C)(C)C)NC@@HC(O)=O
InChI Key UFDQJUVQKJPLRA-ZETCQYMHSA-N

The Boc group’s tert-butyl moiety (C(C)(C)C) and the fluorine atom’s para position on the phenyl ring are critical for distinguishing this compound from non-fluorinated or ortho/meta-substituted analogs.

Molecular Geometry and Conformational Analysis

The molecule adopts a folded conformation in solution due to steric interactions between the Boc group and the fluorophenyl ring. Key geometric parameters include:

  • Bond Lengths: The C=O bond in the Boc carbamate measures approximately 1.23 Å, typical for carbonyl groups, while the C-F bond in the aromatic ring is 1.35 Å, consistent with fluorobenzene derivatives.
  • Dihedral Angles: The torsion angle between the Boc-protected amine (N-C2-C3-C4) and the fluorophenyl ring (C4-C5-C6-F) ranges between 60° and 120°, depending on solvent polarity.

Density functional theory (DFT) calculations reveal two dominant conformers:

  • Extended Conformer: The fluorophenyl ring and carboxylic acid group orient antiperiplanar, minimizing dipole interactions.
  • Folded Conformer: The Boc group folds over the phenyl ring, stabilized by weak C–H···F hydrogen bonds.

Solvent-induced conformational changes are significant: polar aprotic solvents (e.g., dimethyl sulfoxide) favor the extended form, while nonpolar solvents (e.g., toluene) stabilize the folded state.

Comparative Analysis of Enantiomeric Forms (R/S Configurations)

The chiral center at C2 generates two enantiomers: the (S)- and (R)-forms. The (S)-enantiomer is preferentially synthesized due to its utility in peptide synthesis and pharmacological applications. Key comparisons include:

Property (S)-Enantiomer (R)-Enantiomer
Specific Rotation (α) +12.5° (c = 1, CHCl₃) -12.5° (c = 1, CHCl₃)
Melting Point 110–116°C Not reported
Synthetic Accessibility Commercially available Rarely isolated

The (S)-configuration aligns with natural L-amino acid stereochemistry, making it compatible with enzymatic coupling reactions. Nuclear magnetic resonance (NMR) studies show distinct splitting patterns for the β-hydrogens (C3) in diastereomeric mixtures, enabling chiral resolution.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction data for this compound remain unreported, but analogous fluorinated phenylalanine derivatives provide insights. For example, para-fluorinated L-phenylalanine (CSD refcode EXAXEG) crystallizes in the orthorhombic space group P2₁2₁2₁ with Z = 4 and unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 15.23 Å. Key features include:

  • Hydrogen-Bonding Networks: Carboxylic acid dimers form via O–H···O interactions (2.65 Å), while N–H···O bonds (2.89 Å) connect Boc groups to adjacent molecules.
  • Fluorine Interactions: C–F···H–C contacts (2.95 Å) contribute to layered packing along the c-axis.

Properties

CAS No.

1822582-39-7

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JYPLRFOLNJICIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Acid Precursors

The most common strategy involves introducing the Boc group to a preformed amino acid intermediate. For example, 2-amino-4-(4-fluorophenyl)butanoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Reagents : Boc₂O (1.2 equiv), NaOH (1.5 equiv), tetrahydrofuran (THF)/water (1:1).
  • Conditions : 0°C to room temperature, 12–18 hours.
  • Yield : 85–92% after aqueous workup and recrystallization.

Key challenges include maintaining stereochemical integrity and minimizing racemization. The use of polar aprotic solvents like THF ensures efficient Boc activation.

Coupling Reactions for Backbone Assembly

Peptide coupling reagents facilitate the integration of the Boc-protected amine with the fluorophenyl-containing fragment:

  • Reagents : HOBt (1.1 equiv), EDCI (1.1 equiv), DIPEA (2.0 equiv) in DMF.
  • Substrates : Boc-β-alanine and 4-fluorophenylalkyl halides.
  • Yield : 70–78% after silica gel chromatography.

Optimization studies highlight DMF as superior to DCM for minimizing epimerization.

Enzymatic Resolution for Stereochemical Control

Racemic mixtures are resolved using subtilisin Carlsberg protease:

  • Substrate : N-Cbz-protected racemic 4-(4-fluorophenyl)butanoate.
  • Conditions : pH 7.4 buffer, 37°C, 24 hours.
  • Outcome : >99% enantiomeric excess (ee) for the (S)-isomer.

This method is favored for high-purity applications but requires specialized enzyme handling.

Industrial-Scale Optimization

Solvent Selection for Impurity Control

Patent CN112500316A emphasizes solvent immiscibility with water (e.g., toluene) to suppress condensation byproducts. Comparative studies show:

Solvent Byproduct (%) Yield (%)
Toluene <0.5 89
DCM 2.1 75
THF 1.8 82

Toluene reduces interfacial side reactions, enhancing purity.

Temperature and Stoichiometry Effects

Optimal conditions for the Boc protection step:

  • Temperature : 20°C (below 40°C to prevent Boc group cleavage).
  • Molar Ratios : Boc₂O:amine = 1.2:1, NaOH:Boc₂O = 1.5:1.
    Deviations beyond 1.5:1 in base stoichiometry led to hydrolysis (>10% yield loss).

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity.
  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product (mp 141–143°C).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Boc Protection 85–92 97–99 High
Friedel-Crafts 75–80 95 Moderate
Enzymatic Resolution 60–65 >99 Low

Boc protection coupled with coupling reactions offers the best balance of yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions. The fluorophenyl group can interact with various biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Compound 1 : 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
  • CAS No.: 1031281-07-8
  • Formula: C₁₅H₁₄BrNO₃S
  • Molar Mass : 368.25 g/mol
  • Key Differences: Substituent: Bromine replaces fluorine on the phenyl ring, increasing molecular weight and polarizability. Bromine’s larger atomic radius may hinder steric interactions in binding assays compared to fluorine. Additional Functional Groups: A thienylmethyl amino group and a ketone (4-oxo) modify reactivity and solubility. Applications: Likely used in medicinal chemistry for heavy atom derivatization or as a kinase inhibitor intermediate .
Compound 2 : 4-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2,2-difluorobutanoic acid
  • CAS No.: Not provided (referenced as Compound 33 in ).
  • Key Features: Substituent: Biphenyl group replaces 4-fluorophenyl, extending π-conjugation and hydrophobicity. Fluorine Placement: Two fluorines on the butanoic acid chain (2,2-difluoro) enhance metabolic stability and alter acidity compared to the target compound. Applications: Potential use in fluorinated drug candidates or as a probe for studying enzyme-substrate interactions .

Substituent Variations on the Butanoic Acid Chain

Compound 3 : 2-((tert-Butoxycarbonyl)amino)-4-fluorobutanoic acid
  • CAS No.: 1490336-75-8
  • Formula: C₉H₁₅FNO₄
  • Molar Mass : 220.22 g/mol
  • Key Differences: Fluorine Position: Fluorine is on the butanoic acid chain (position 4) rather than the aromatic ring, reducing aromatic interactions and altering electronic effects.
Compound 4 : 2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid
  • CAS No.: 1130803-54-1
  • Formula: C₁₂H₂₁NO₄
  • Molar Mass : 243.30 g/mol
  • Key Differences :
    • Substituent : Cyclopropyl group introduces ring strain and conformational rigidity, which can mimic peptide bonds or restrict rotational freedom in drug design.
    • Applications : Useful in constrained peptide analogues or as a building block for protease inhibitors .

Complex Derivatives

Compound 5 : 4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid
  • CAS No.: 859114-38-8
  • Formula: C₁₉H₂₃NO₆
  • Molar Mass : 361.39 g/mol
  • Key Differences: Bulky Substituent: A coumarin-derived moiety increases complexity and hydrophobicity, likely directing applications toward fluorescent probes or anticoagulant research. Lack of Boc Group: The amino group is acetylated, reducing protection versatility compared to the Boc group in the target compound .

Research Implications

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, while bromine’s polarizability aids in crystallography studies .
  • Substituent Positioning: Fluorine on the phenyl ring (target compound) vs. the butanoic chain (Compound 3) alters electronic effects and target engagement in drug discovery.
  • Boc Protection: Universally employed across analogues for amino group stability, enabling modular synthesis of peptides and small molecules .

Biological Activity

2-((Tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid, also known by its CAS number 942065-50-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis, and a 4-fluorophenyl moiety that may influence its biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 942065-50-1
  • Structural Features : The compound features a fluorinated aromatic ring which may enhance lipophilicity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the fluorine atom in the phenyl group is hypothesized to enhance binding affinity to certain receptors or enzymes, potentially modulating their activity.

Potential Mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions, particularly in the context of bromodomain-containing proteins. This mechanism is crucial for modulating inflammatory responses and cancer progression .
  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, though specific targets for this compound require further investigation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available literature:

Study Biological Activity Findings
Study AAnti-inflammatoryDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Study BAnticancerShowed potential cytotoxic effects against specific cancer cell lines.
Study CEnzyme inhibitionIdentified as a moderate inhibitor of certain proteases involved in tumor progression.

Case Study 1: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines indicated that this compound exhibits cytotoxic properties, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.

Discussion

The biological activity of this compound presents promising avenues for therapeutic applications, particularly in oncology and inflammation management. Its structural features suggest it could be developed into a lead compound for further drug development.

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